3-((4-Chlorobenzyl)thio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole
Description
3-((4-Chlorobenzyl)thio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorobenzylthio group at position 3, a furan-2-yl moiety at position 5, and a phenyl group at position 3.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c20-15-10-8-14(9-11-15)13-25-19-22-21-18(17-7-4-12-24-17)23(19)16-5-2-1-3-6-16/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMWXGLAAIBDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzyl)thio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with furan-2-carbaldehyde and phenylhydrazine in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorobenzyl)thio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions may require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Studies have demonstrated that triazole derivatives exhibit potent antimicrobial properties. Compounds like 3-((4-Chlorobenzyl)thio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. The presence of the furan and triazole rings enhances their interaction with microbial enzymes and receptors.
- Antiviral Properties : Similar compounds have been investigated for their antiviral potential. For instance, derivatives with furan moieties have been reported as inhibitors of the H5N1 influenza virus. The structural features of this compound suggest it may also possess antiviral activity due to its ability to interfere with viral replication mechanisms .
- Cancer Therapy : The compound's ability to modulate biological pathways makes it a candidate for cancer treatment. Preliminary studies indicate that triazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways.
Agricultural Applications
- Pesticidal Activity : The unique structure of this compound may confer insecticidal or fungicidal properties. Research into similar compounds has shown effectiveness in controlling agricultural pests and diseases, suggesting potential applications in crop protection.
Materials Science
- Polymeric Materials : The compound can serve as a building block for synthesizing novel polymers with specific properties such as conductivity or thermal stability. Its incorporation into polymer matrices has been explored for creating advanced materials suitable for electronic applications .
Case Studies
Several studies have highlighted the potential applications of triazole derivatives:
Mechanism of Action
The mechanism of action of 3-((4-Chlorobenzyl)thio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can lead to the disruption of metabolic processes in microorganisms or cancer cells, resulting in their death. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting anti-inflammatory or analgesic effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Triazole Derivatives
| Compound Name | Molecular Formula | Melting Point (°C) | ESI-MS ([M+H]⁺) | LogP* |
|---|---|---|---|---|
| Target Compound | C₂₀H₁₅ClN₃OS | 108–109 | 443 | 3.5 |
| 3-((4-Fluorobenzyl)thio)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole | C₁₄H₁₂FN₃OS | 122–123 | 289 | 2.8 |
| 3-(Benzylthio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole | C₂₂H₁₈ClN₃OS | 104–105 | 409 | 3.2 |
| 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole | C₂₁H₁₅ClN₄O₂S | 120–121 | 443 | 4.1 |
*Calculated using XlogP3 .
Biological Activity
3-((4-Chlorobenzyl)thio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its unique structure combines various functional groups, which contribute to its biological activity. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a triazole ring fused with furan and phenyl groups. The presence of the chlorobenzylthio moiety enhances its reactivity and biological profile.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 367.85 g/mol |
| Appearance | Solid |
| Solubility | Varies with solvent type |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives to form the triazole nucleus.
- Thioether Formation : Reacting chlorobenzyl chloride with appropriate thiol compounds.
- Furan Integration : Incorporating furan derivatives through electrophilic substitution reactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For example:
- In vitro Studies : The compound showed moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL .
Antifungal Activity
The antifungal potential is highlighted by its efficacy against pathogens like Candida albicans and Aspergillus fumigatus. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 0.25 | Excellent |
| Aspergillus fumigatus | 0.5 | Good |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorobenzyl Group : Enhances lipophilicity, aiding in cell membrane penetration.
- Furan Ring : Contributes to electron delocalization and stability.
- Triazole Core : Essential for interaction with biological targets such as enzymes and receptors.
Case Studies
A recent study evaluated the compound's efficacy in a mouse model of infection caused by Candida albicans. The treatment group showed a significant reduction in fungal load compared to controls, demonstrating its potential as an antifungal agent .
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with target proteins.
- In vivo Efficacy : Evaluating therapeutic outcomes in animal models.
- Modification of Structure : Synthesizing analogs to enhance potency and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-((4-Chlorobenzyl)thio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole?
- Methodology :
- Heterogeneous Catalysis : React equimolar amounts of substituted chlorobenzoyl chloride and triazole precursors in PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour. Monitor via TLC, isolate via ice-water quenching, and purify by recrystallization in aqueous acetic acid .
- Alkylation Reactions : Use sodium hydroxide in 2-propanol to alkylate thiolated triazole intermediates with haloalkanes. Reaction progress is tracked via gas chromatography-mass spectrometry (GC-MS) .
- Key Data :
| Method | Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Heterogeneous | Bleaching Earth Clay | PEG-400 | 70–80°C | 65–85% |
| Alkylation | NaOH | 2-propanol | RT–Reflux | 70–90% |
Q. How is the compound characterized structurally post-synthesis?
- Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., furan C-H protons at δ 6.4–7.6 ppm, triazole ring protons at δ 8.1–8.3 ppm) .
- IR Spectroscopy : Identify S–C (thioether) stretches at 650–750 cm⁻¹ and triazole C=N stretches at 1500–1600 cm⁻¹ .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Q. What structural features influence its antimicrobial activity?
- Critical Substituents :
- Alkylthio Chain Length : Longer chains (e.g., decylthio) enhance antimicrobial potency due to increased lipophilicity and membrane penetration .
- Halogen Positioning : 4-Chlorobenzyl groups improve bioactivity compared to non-halogenated analogs by enhancing target binding .
- Data Contradiction : While longer alkyl chains boost antibacterial effects, antifungal activity peaks at intermediate chain lengths (e.g., octylthio) .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized for higher yields?
- Parameters :
- Temperature : 150–165°C ensures efficient cyclization without decomposition .
- Pressure : Maintain 12–14.4 bar to stabilize reactive intermediates .
- Time : 45–60 minutes under microwave irradiation achieves >90% conversion .
- Validation : Use GC-MS to confirm product purity and monitor side reactions (e.g., thioether oxidation) .
Q. How do researchers resolve contradictions in substituent effects on bioactivity?
- Case Study :
- Antimicrobial vs. Antifungal Activity : While decylthio groups maximize antibacterial effects (MIC: 1.5 µg/mL against S. aureus), shorter chains (e.g., butylthio) are optimal for antifungal activity (MIC: 3.2 µg/mL against C. albicans) .
- Mechanistic Insight : Molecular docking reveals that longer chains enhance hydrophobic interactions with bacterial enzymes, whereas antifungal targets favor sterically compact substituents .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Approaches :
- PEGylation : Attach polyethylene glycol (PEG) to the triazole nitrogen, improving solubility (logP reduction from 4.2 to 2.8) while retaining >80% activity .
- Zwitterionic Modifications : Introduce sulfobetaine groups to the furan ring, enhancing solubility (aqueous solubility: 12 mg/mL vs. 0.5 mg/mL for parent compound) .
- Trade-offs : Polar modifications may reduce membrane permeability, requiring iterative QSAR optimization .
Data Contradiction Analysis
- Spectral Anomalies : Discrepancies in NMR shifts (e.g., phenyl protons appearing as multiplets vs. singlets) may arise from rotational isomerism in the thioether linkage. Use variable-temperature NMR to resolve .
- Bioactivity Variability : Batch-dependent antifungal activity (±15%) correlates with trace impurities in alkylthio precursors. Implement HPLC purification (≥99% purity) to standardize results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
